Justiciresinol

Descripción general

Descripción

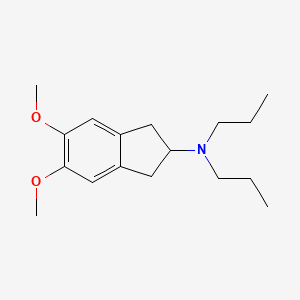

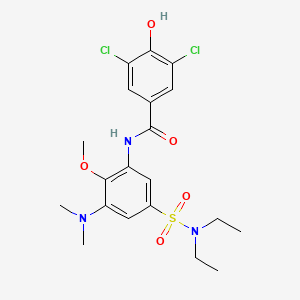

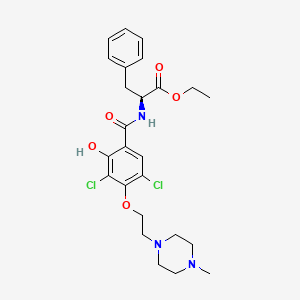

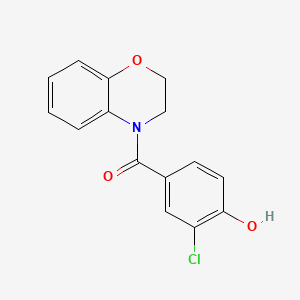

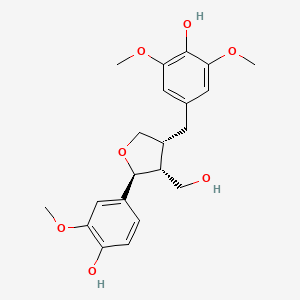

Justiciresinol is a furanoid lignan isolated from Justicia glauca . It is a natural product that has been characterized as 2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-tetrahydrofuran-3-methanol .

Synthesis Analysis

The synthesis of Justiciresinol has been reported in the literature. For instance, it was isolated from the antioxidant portion of the alcoholic extract of Urtica fissa flowers . The chemical structures of the compounds were elucidated from extensive spectroscopic analysis .

Molecular Structure Analysis

Justiciresinol has a molecular formula of C21H26O7 . Its structure includes a 1,4-bisubstituted phenyl group, a 1,3,4-trisubstituted phenyl group, two methoxyl groups, a phenolic hydroxyl group, and a formyl group .

Physical And Chemical Properties Analysis

Justiciresinol is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Aplicaciones Científicas De Investigación

Anti-inflammatory Effects

Justiciresinol and its derivatives have been investigated for their anti-inflammatory properties. Procumbenoside B, derived from Justicia spicigera, a plant known for its traditional use in treating inflammation, showed significant anti-inflammatory effects in both lipopolysaccharide-stimulated RAW 264.7 macrophages and a zebrafish model. The study highlighted its potential through the suppression of pro-inflammatory mediators and the activation of the NF-κB signaling pathway, suggesting a scientific basis for the plant's traditional use (Gutierrez, Mota Flores, & Neira González, 2018) source.

Antidiabetic Properties

Research on the antidiabetic effects of Justicia spicigera Schltdl (Acanthaceae) indicates the plant's potential in stimulating glucose uptake in both insulin-sensitive and insulin-resistant human and murine adipocytes. The ethanolic extracts of Justicia spicigera exhibited higher potency than rosiglitazone, a known antidiabetic drug, in promoting glucose uptake, which supports its empirical use in traditional medicine for diabetes management (Ortiz-Andrade et al., 2012) source.

Safety And Hazards

Direcciones Futuras

While there is some information available on Justiciresinol, much remains to be discovered about this compound. Future research could focus on elucidating its mechanism of action, exploring its potential therapeutic uses, and further investigating its synthesis and chemical properties. For instance, one study suggests that Justicia secunda, a related species, has potential for further pharmacological investigations .

Propiedades

IUPAC Name |

4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-25-17-9-13(4-5-16(17)23)21-15(10-22)14(11-28-21)6-12-7-18(26-2)20(24)19(8-12)27-3/h4-5,7-9,14-15,21-24H,6,10-11H2,1-3H3/t14-,15-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRXVGSOOWBFAI-VFCRVFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159638 | |

| Record name | Justiciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Justiciresinol | |

CAS RN |

136051-41-7 | |

| Record name | Justiciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136051417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Justiciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.